![molecular formula C18H10ClN3O2S B2444780 (Z)-3-(4-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-74-6](/img/structure/B2444780.png)
(Z)-3-(4-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(4-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, also known as CNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNTA is a member of the acrylonitrile family and is known for its unique chemical structure and properties.
Scientific Research Applications
Chlorophenols and Environmental Remediation
Chlorophenols, which share the chlorophenyl moiety with the compound , are widely used in industrial processes but are known for their toxicity to both humans and the environment. Research on the degradation of chlorophenols using zero-valent iron and bimetallic systems highlights the potential for environmental remediation applications. These systems are effective in dechlorinating chlorophenols through processes such as sorption and co-precipitation, which could be relevant to the degradation or transformation of compounds with chlorophenyl groups (Gunawardana, Singhal, & Swedlund, 2011).
Nitrophenyl Compounds in Photoprotection
Nitrophenyl groups, as part of the structure of interest, are found in various compounds with applications in photoprotection. A review of photosensitive protecting groups, including nitrobenzyl and nitrophenyl derivatives, shows their potential in synthetic chemistry for light-sensitive applications. These groups can be cleaved under light exposure, which could be harnessed in the design of light-responsive materials or chemical systems (Amit, Zehavi, & Patchornik, 1974).
Thiazole Derivatives in Medicinal Chemistry
Thiazole rings, a core part of the compound , are prevalent in medicinal chemistry due to their diverse biological activities. The synthesis and transformation of 4-phosphorylated thiazole derivatives, for instance, have been explored for their chemical and biological properties. These derivatives exhibit a range of biological activities such as insecticidal, antihypertensive, and neuroprotective effects, which could suggest potential pharmaceutical or agrochemical applications for compounds incorporating thiazole rings (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-6-4-12(5-7-15)8-14(10-20)18-21-17(11-25-18)13-2-1-3-16(9-13)22(23)24/h1-9,11H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGQDDFYMHNLRT-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(4-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
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